molecular formula C10H17N3O2S B7543336 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

Cat. No.: B7543336
M. Wt: 243.33 g/mol
InChI Key: XFLVBMBRLSCJAI-UHFFFAOYSA-N
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Description

5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is an organic compound that belongs to the class of biotin and derivatives. This compound contains a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring. It is a small molecule with a molecular formula of C10H16N2O3S and a molecular weight of 244.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[3,4-d]imidazole derivative with a pentanoic acid derivative in the presence of a dehydrating agent . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c11-8(14)4-2-1-3-7-9-6(5-16-7)12-10(15)13-9/h6-7,9H,1-5H2,(H2,11,14)(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLVBMBRLSCJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)N)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863961
Record name 5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
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5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

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